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methylpyridine

Cat. No.: B580865
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Abstract

This technical guide provides a comprehensive overview of N-Boc-2-aminomethylpyridine
(CAS 134807-28-6), a key heterocyclic building block in medicinal chemistry and organic
synthesis. This document details a standard synthesis protocol, summarizes its
physicochemical properties, and discusses the toxicological relevance of the carbamate moiety,
including its mechanism of action as a cholinesterase inhibitor. Experimental procedures for
synthesis and characterization are provided to support practical application in a research and
development setting.

Introduction

N-Boc-2-aminomethylpyridine, also known as tert-butyl (pyridin-2-ylmethyl)carbamate, is a
derivative of 2-aminomethylpyridine where the primary amine is protected by a tert-
butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in multi-step syntheses,
preventing the nucleophilic amine from reacting prematurely while modifications are made to
other parts of the molecule. Its structure, featuring a pyridine ring, makes it a valuable
intermediate for introducing the 2-picolyl moiety into complex target molecules, particularly in
the development of novel pharmaceutical agents.[2] The stability of the Boc group under
various conditions, coupled with its straightforward removal under mild acidic conditions, makes
N-Boc-2-aminomethylpyridine a versatile and widely used synthetic intermediate.[3]
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Physicochemical and Spectroscopic Properties

The properties of N-Boc-2-aminomethylpyridine are well-documented, making it a reliable
reagent in synthesis planning. Quantitative data are summarized in the tables below.

ble 1: Physical and Chemical :

Property Value Reference(s)
CAS Number 134807-28-6 [11[4]
Molecular Formula C11H16N202 [1115]14]
Molecular Weight 208.26 g/mol [1105114]
Density 1.0699 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.5020 [1]

Boiling Point 130 °C at 0.5 mmHg

Flash Point > 110 °C (> 230 °F) - closed o

cup

Colorless to slightly yellow
Appearance o [6]
liquid

Soluble in organic solvents like
Solubility Methanol, Acetonitrile, [71[8]
Dichloromethane.

Table 2: Computed Properties and Identifiers
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Identifier Value Reference(s)

tert-butyl N-(pyridin-2-
IUPAC Name [5]
ylmethyl)carbamate

RKVWMMAKYQABGS-
InChl Key [1][5]
UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCclcccenl [1]
XLogP3 14 [5]
Hydrogen Bond Donor Count 1 [5]
Hydrogen Bond Acceptor
ydrog p 3 [5]
Count
Rotatable Bond Count 4 [5]

Synthesis and Experimental Protocols

The most common and straightforward synthesis of N-Boc-2-aminomethylpyridine involves the
reaction of 2-aminomethylpyridine with di-tert-butyl dicarbonate (Boc20). This reaction is a
standard procedure for introducing the Boc protecting group onto a primary amine.

Synthesis Workflow

The synthesis is a one-step protection reaction. The workflow is designed to ensure the
selective acylation of the primary amine.
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Caption: General workflow for the synthesis of N-Boc-2-aminomethylpyridine.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the N-tert-butoxycarbonylation of 2-
aminomethylpyridine.

Materials:

2-Aminomethylpyridine (1.0 equiv)

Di-tert-butyl dicarbonate (Bocz0) (1.1 equiv)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO3s) solution
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e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)

e Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:

In a round-bottom flask, dissolve 2-aminomethylpyridine (1.0 equiv) in anhydrous
dichloromethane.

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room
temperature.

Allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Upon completion, quench the reaction by adding saturated aqueous NaHCOs solution and
transfer the mixture to a separatory funnel.

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous
NaHCOs solution and then with brine.

Dry the organic layer over anhydrous MgSOa or Na2SOa, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

The resulting crude product is often of high purity. If necessary, further purification can be
achieved by column chromatography on silica gel.

Experimental Protocol: Characterization

The identity and purity of the synthesized N-Boc-2-aminomethylpyridine can be confirmed
using standard analytical technigques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the product in ~0.6 mL of deuterated chloroform
(CDCIs) or another suitable deuterated solvent in a 5 mm NMR tube.
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* 'H NMR Analysis: Acquire the proton NMR spectrum. Expect signals corresponding to the
Boc group (a singlet around 1.4-1.5 ppm, 9H), the methylene protons (-CHz-) adjacent to the
amine (a doublet around 4.5 ppm, 2H), and the aromatic protons of the pyridine ring
(multiplets between 7.0 and 8.5 ppm, 4H).

e 13C NMR Analysis: Acquire the carbon NMR spectrum to confirm the presence of all 11
carbon atoms, including the characteristic carbonyl of the Boc group (~156 ppm) and the
quaternary and CH carbons of the Boc group (=80 ppm and ~28 ppm, respectively).

Mass Spectrometry (MS):

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like
methanol or acetonitrile.

e Analysis: Use Electrospray lonization (ESI) in positive ion mode. The expected molecular ion
peak [M+H]* would be at m/z 209.13.

Biological Activity and Signaling Pathways

While N-Boc-2-aminomethylpyridine is primarily a synthetic intermediate, the carbamate
functional group is a well-known pharmacophore present in numerous biologically active
compounds. The most prominent mechanism of action for many simple carbamates is the
inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

General Mechanism of Acetylcholinesterase Inhibition
by Carbamates

Carbamates act as "pseudo-irreversible” or slowly reversible inhibitors of AChE.[1][9] The
inhibition process involves the carbamoylation of a critical serine residue within the enzyme's
active site. This prevents the enzyme from hydrolyzing its natural substrate, acetylcholine
(ACh), leading to an accumulation of ACh at the synapse and subsequent overstimulation of
cholinergic receptors.[10]

The process can be described in two main steps:

e Binding and Carbamoylation: The carbamate inhibitor binds to the AChE active site. The
serine hydroxyl group performs a nucleophilic attack on the carbamate's carbonyl carbon.
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This forms a transient tetrahedral intermediate, which then resolves to release the alcohol
portion of the carbamate and leaves a carbamoylated, inactive enzyme.[11]

Slow Decarbamoylation (Hydrolysis): The carbamoyl-enzyme complex is much more stable
than the acetyl-enzyme complex formed with acetylcholine. It undergoes hydrolysis very
slowly, regenerating the active enzyme over a period ranging from minutes to hours.[10] This
slow regeneration is why the inhibition is considered pseudo-irreversible.
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Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamates.

Role in Drug Development
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N-Boc-2-aminomethylpyridine serves as a crucial precursor in the synthesis of more complex
molecules with therapeutic potential. After its incorporation into a larger scaffold, the Boc group
is typically removed to free the primary amine, which can then be used for further
functionalization, such as forming amides, secondary amines, or other key pharmacophoric
groups.[2] Derivatives of aminopyridines are explored as inhibitors for various biological
targets, including enzymes like dipeptidyl peptidase-4 (DPP-4) and as antifungal or
antiprotozoal agents.[2]

Safety and Handling

N-Boc-2-aminomethylpyridine is classified as harmful if swallowed and causes skin and serious
eye irritation. It may also cause an allergic skin reaction and respiratory irritation.[5]

» Personal Protective Equipment (PPE): Use of chemical safety goggles, gloves, and a lab
coat is mandatory. Work should be conducted in a well-ventilated fume hood.

o Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.

o Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.

Conclusion

N-Boc-2-aminomethylpyridine (CAS 134807-28-6) is an indispensable building block for
organic and medicinal chemists. Its well-defined properties and straightforward synthesis make
it a reliable component in complex synthetic routes. While the compound itself is not marketed
for direct biological activity, the carbamate moiety it contains is associated with a significant
toxicological profile, primarily through the inhibition of acetylcholinesterase. Understanding the
synthesis, properties, and potential biological implications of this intermediate is crucial for its
effective and safe application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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